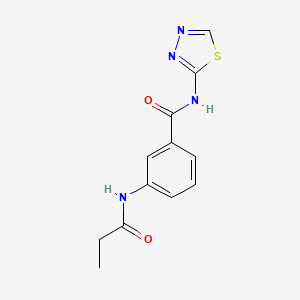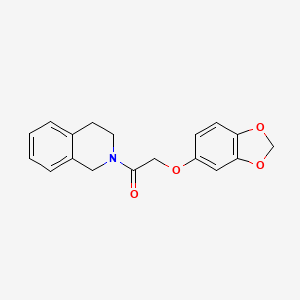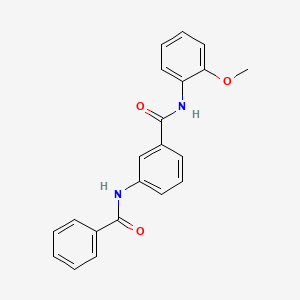![molecular formula C19H22N2O2 B11170191 N-benzyl-2-[(3-methylbutanoyl)amino]benzamide](/img/structure/B11170191.png)
N-benzyl-2-[(3-methylbutanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The benzyl group (C₆H₅CH₂-) is attached to the nitrogen atom of the amide, and the 3-methylbutanoyl group (CH₃CH(CH₃)CO-) is linked to the amide nitrogen.
- This compound exhibits interesting properties due to the combination of aromatic and aliphatic functionalities.
N-benzyl-2-[(3-methylbutanoyl)amino]benzamide: is a complex organic compound with a benzamide core. The benzamide moiety consists of a benzene ring attached to an amide functional group (CONH₂).
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of benzylamine with 3-methylbutanoyl chloride (or 3-methylbutanoic anhydride) in the presence of a base (such as triethylamine or sodium hydroxide).
Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures in an organic solvent (e.g., dichloromethane or ethyl acetate).
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using standard techniques.
Chemical Reactions Analysis
Oxidation: The benzyl group can undergo oxidation to form benzoic acid.
Reduction: Reduction of the carbonyl group (amide) can yield the corresponding amine.
Substitution: The benzyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions: N-bromosuccinimide (NBS) is often used for benzylic bromination.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding amide chemistry.
Biology: It may serve as a building block for designing bioactive molecules or as a probe in biological studies.
Medicine: Investigations into its pharmacological properties could reveal potential drug candidates.
Industry: Although not directly used in industry, understanding its behavior contributes to broader chemical knowledge.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
- As a drug candidate, it might interact with specific receptors or enzymes.
- In biological systems, it could affect cellular processes through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds: Other benzamides, such as N-phenylbenzamide or N-(4-methylbenzyl)-2-[(3-methylbutanoyl)amino]benzamide, share structural similarities.
Uniqueness: The combination of benzyl, 3-methylbutanoyl, and amide groups distinguishes this compound from others.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be realized.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-benzyl-2-(3-methylbutanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)12-18(22)21-17-11-7-6-10-16(17)19(23)20-13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
YBBUYTVMLHZLLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11170112.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B11170115.png)
![N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B11170132.png)
![methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate](/img/structure/B11170138.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-diethoxybenzamide](/img/structure/B11170147.png)
![2-(4-chlorophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11170149.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11170160.png)
![N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide](/img/structure/B11170168.png)
![2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B11170170.png)

![2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11170176.png)
![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11170177.png)
